N'-[2-(4-ethylphenoxy)acetyl]cyclopropanecarbohydrazide
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Overview
Description
N’-[2-(4-ethylphenoxy)acetyl]cyclopropanecarbohydrazide is a chemical compound with a complex structure that includes a cyclopropane ring, an ethylphenoxy group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-ethylphenoxy)acetyl]cyclopropanecarbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethylphenol with chloroacetic acid to form 4-ethylphenoxyacetic acid. This intermediate is then reacted with cyclopropanecarbohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of N’-[2-(4-ethylphenoxy)acetyl]cyclopropanecarbohydrazide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-ethylphenoxy)acetyl]cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylphenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-[2-(4-ethylphenoxy)acetyl]cyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(4-ethylphenoxy)acetyl]cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(3-ethylphenoxy)acetyl]cyclopropanecarbohydrazide
- N’-[(2,4-Dibromo-6-methylphenoxy)acetyl]cyclopropanecarbohydrazide
Uniqueness
N’-[2-(4-ethylphenoxy)acetyl]cyclopropanecarbohydrazide is unique due to its specific structural features, such as the position of the ethyl group on the phenoxy ring and the presence of the cyclopropane ring
Properties
IUPAC Name |
N'-[2-(4-ethylphenoxy)acetyl]cyclopropanecarbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-10-3-7-12(8-4-10)19-9-13(17)15-16-14(18)11-5-6-11/h3-4,7-8,11H,2,5-6,9H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRQIZNPMZZWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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